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Compound of Interest

Compound Name: Sakakin

Cat. No.: B1631630 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sakakin, identified as the chemical compound 3-Hydroxy-5-methylphenyl β-D-

Glucopyranoside, has been noted by chemical suppliers for its potential application as a natural

flavoring agent and preservative in the food industry[1]. Despite this classification, detailed

scientific literature and comprehensive data regarding its sensory profile, specific applications,

and safety for consumption are not extensively available in publicly accessible resources.

These application notes compile the currently available information and provide generalized

protocols for the study of similar compounds, offering a foundational framework for researchers

interested in exploring the potential of sakakin.
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Property Value Reference

Chemical Name
3-Hydroxy-5-methylphenyl β-

D-Glucopyranoside
[2]

Molecular Formula C13H18O7 [2]

Molecular Weight 286.28 g/mol [2]

Appearance
White to light gray to light

yellow powder/crystal
[2]

Purity ≥98.0% (HPLC) [2]

Potential Applications in the Food Industry
While specific food applications for sakakin are not documented in scientific literature, its

classification as a flavoring agent suggests potential use in a variety of food products[1]. The

sensory characteristics of sakakin would largely determine its suitability for different

applications. For context, a related compound, ethyl β-D-glucopyranoside, found in sea

buckthorn, is reported to have a bitter taste[3][4]. If sakakin possesses a similar profile, it might

be used to impart bitterness or to modulate the flavor profiles of beverages, confectionery, or

baked goods. However, without sensory data for sakakin itself, any potential application

remains speculative.

Experimental Protocols
Due to the lack of specific published methods for the extraction and evaluation of sakakin as a

flavoring agent, the following protocols are generalized based on methodologies used for

similar phenolic glycosides from plant materials.

Protocol 1: Extraction and Purification of Phenolic
Glycosides from a Hypothetical Plant Source
This protocol provides a general workflow for the extraction and purification of a compound like

sakakin from a plant source.

1. Materials and Reagents:
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Dried and powdered plant material

80% Methanol (extraction solvent)

n-Hexane

Ethyl acetate

Butanol

Distilled water

Silica gel for column chromatography

Sephadex LH-20

High-Performance Liquid Chromatography (HPLC) system

Rotary evaporator

2. Extraction Procedure:

Macerate the dried and powdered plant material in 80% methanol at room temperature for
24 hours.
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to
obtain a crude extract.
Suspend the crude extract in distilled water and partition successively with n-hexane, ethyl
acetate, and butanol.
The butanol fraction is often enriched with glycosides. Concentrate this fraction for further
purification.

3. Purification Procedure:

Subject the concentrated butanol fraction to column chromatography on a silica gel column.
Elute the column with a gradient of chloroform and methanol.
Collect the fractions and monitor them by thin-layer chromatography (TLC).
Pool the fractions containing the compound of interest and further purify using a Sephadex
LH-20 column.
Perform final purification using preparative HPLC to obtain the pure compound.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Sensory Evaluation - Flavor Profile
This protocol outlines a general method for determining the sensory profile of a novel flavoring

ingredient.

1. Panelist Selection and Training:

Recruit 8-10 panelists with prior experience in sensory evaluation.

Train the panelists on the specific flavor attributes to be evaluated (e.g., sweet, bitter, sour,

astringent, and specific aromatic notes).

2. Sample Preparation:

Prepare a stock solution of purified sakakin in distilled water.

Create a series of dilutions to determine the detection and recognition thresholds.

Prepare a sample at a concentration suitable for flavor profile analysis (e.g., 5-10 times the

recognition threshold).

3. Evaluation Procedure:

Present the samples to the panelists in a randomized order.

Use a structured scoresheet for panelists to rate the intensity of each flavor attribute on a

scale (e.g., 0-15).

Provide unsalted crackers and water for palate cleansing between samples.

Analyze the data to generate a flavor profile of the compound.
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Caption: Generalized workflow for the extraction and purification of sakakin.
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Caption: Potential applications of sakakin based on its properties.

Safety and Regulatory Status
There is no specific information available in the public domain regarding the safety, toxicity, or

regulatory status of sakakin as a food additive. Any application in the food industry would

necessitate a comprehensive safety assessment and adherence to the regulatory frameworks

of the respective authorities, such as the U.S. Food and Drug Administration (FDA) or the

European Food Safety Authority (EFSA).

Conclusion
Sakakin (3-Hydroxy-5-methylphenyl β-D-Glucopyranoside) is a compound with suggested

potential as a natural flavoring agent. However, a significant gap in scientific knowledge exists

regarding its sensory properties, natural sources for flavoring, extraction and purification

methods, specific food applications, and safety for consumption. The protocols and information

provided herein are intended to serve as a starting point for researchers to systematically

investigate these aspects and to determine the viability of sakakin as a novel ingredient in the

food industry. Further research is crucial to substantiate the claims of its application and to

ensure its safety and efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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